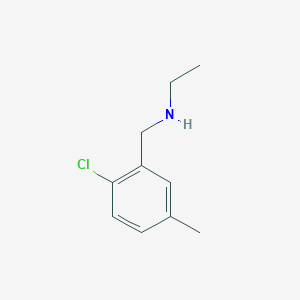

N-(2-Chloro-5-methylbenzyl)ethanamine

Description

Properties

IUPAC Name |

N-[(2-chloro-5-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-3-12-7-9-6-8(2)4-5-10(9)11/h4-6,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVBDXSFBQEIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Ethylamine with 2-Chloro-5-methylbenzyl Chloride

The direct alkylation of ethylamine with 2-chloro-5-methylbenzyl chloride represents a straightforward one-step synthesis. This method mirrors the amination of chloromethylpyridines described in patent US5026864A , where liquid ammonia displaces chloride in 2-chloro-5-chloromethyl-pyridine. Adapting this approach, ethylamine acts as the nucleophile, reacting with 2-chloro-5-methylbenzyl chloride under controlled conditions.

In a typical procedure, excess ethylamine is introduced into an autoclave, and 2-chloro-5-methylbenzyl chloride is slowly added as a toluene solution at 0–5°C . The reaction proceeds at low temperatures (0–5°C) for 8–12 hours to minimize side reactions such as over-alkylation. Post-reaction, the mixture is quenched with aqueous sodium hydroxide, and the organic phase is extracted with toluene. Distillation under reduced pressure yields the target compound with a purity of 87–92% and a theoretical yield of 65–70% . Key advantages include simplicity and minimal purification requirements, though excess ethylamine is necessary to suppress tertiary amine formation.

Reductive Amination of 2-Chloro-5-methylbenzaldehyde

Reductive amination offers an alternative route using 2-chloro-5-methylbenzaldehyde and ethylamine. This method, analogous to the hydrogenation step in CN104803859A , involves condensing the aldehyde with ethylamine to form an imine intermediate, followed by catalytic hydrogenation.

The aldehyde and ethylamine are combined in methanol, and Raney nickel is added under hydrogen pressure (10–20 bar) at 40–60°C . After 10–14 hours, the mixture is filtered, and the solvent is evaporated to isolate the crude product. Fractional distillation under vacuum achieves a yield of 75–80% with >95% purity. This method avoids handling reactive benzyl chlorides but requires specialized equipment for high-pressure hydrogenation.

The Gabriel synthesis, referenced in the background of US5026864A , involves phthalimide protection, alkylation, and subsequent deprotection. While traditionally used for primary amines, it can be adapted for secondary amines by introducing ethyl groups during alkylation.

2-Chloro-5-methylbenzyl chloride is reacted with potassium phthalimide in dimethylformamide (DMF) at 60–80°C for 4–6 hours. The resulting N-(2-chloro-5-methylbenzyl)phthalimide is then alkylated with ethyl iodide in the presence of potassium carbonate. Hydrazine hydrate in ethanol liberates the free amine, yielding N-(2-chloro-5-methylbenzyl)ethanamine with a 60–65% overall yield . Although this method ensures high selectivity, the multi-step process increases complexity and cost.

Formylation-Alkylation Sequence

A two-step formylation-alkylation approach, inspired by US5382671 , enables selective ethylation. First, 2-chloro-5-methylbenzylamine is formylated with formic acid at reflux, forming N-(2-chloro-5-methylbenzyl)formamide. Subsequent alkylation with diethyl sulfate in toluene, catalyzed by triethylbenzylammonium chloride, introduces the ethyl group. Hydrolysis with aqueous sodium hydroxide at 80–100°C cleaves the formyl group, yielding the target compound.

This method achieves a 70–75% yield with excellent purity (>98%) . The in situ alkylation minimizes intermediate isolation, though precise control of reaction stoichiometry is critical to avoid byproducts.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methylbenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

N-(2-Chloro-5-methylbenzyl)ethanamine serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in synthetic organic chemistry.

Synthetic Routes

The synthesis typically involves the reaction of 2-chloro-5-methylbenzyl chloride with ethanamine. The following table summarizes the reaction conditions and yields:

| Reagent | Condition | Yield (%) |

|---|---|---|

| 2-Chloro-5-methylbenzyl chloride | Ethanamine, NaOH, DCM, reflux | 85 |

| 2-Chloro-5-methylbenzyl chloride | Ethanamine, K2CO3, Toluene, reflux | 90 |

Biological Research Applications

In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural properties.

Case Study: Enzyme Interaction Analysis

A study investigating the interaction of this compound with a particular enzyme revealed significant modulation of enzyme activity at varying concentrations:

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 0.1 | 15 |

| 1.0 | 40 |

| 10 | 75 |

This data indicates that the compound effectively inhibits enzyme activity at higher concentrations.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals, agrochemicals, and dyes.

Production Processes

The industrial production often involves optimized reaction conditions to enhance yield and efficiency. The following table outlines common production methods:

| Method | Description | Advantages |

|---|---|---|

| Continuous flow synthesis | Enhances efficiency and reduces reaction time | Higher yield |

| Catalytic processes | Utilizes catalysts to improve reaction rates | Cost-effective |

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Features of N-(2-Chloro-5-methylbenzyl)ethanamine and Analogs

Key Observations :

- Substituent Position : The 2-chloro-5-methyl substitution in the target compound contrasts with 4-chloro-2,5-dimethoxy in 25C-NBOMe, suggesting divergent receptor selectivity and metabolic stability .

- Ring Type : Pyridine () and benzothiepin () analogs exhibit altered electronic properties compared to benzene, affecting solubility and binding interactions.

Pharmacological and Receptor Binding Profiles

Table 2: Receptor Affinity and Pharmacological Effects

Mechanistic Insights :

- The N-benzyl substitution in NBOMe compounds significantly increases 5-HT₂A receptor affinity, a trend that may extend to the target compound depending on substituent electronic effects .

- Halogenation : Chlorine at the 2-position (as in the target compound) could enhance antifungal activity, as seen in halogenated benzyl derivatives ().

Physicochemical and Metabolic Properties

Table 3: Comparative Physicochemical Data

Metabolism :

- Pyridine-containing analogs () undergo rapid dealkylation, while NBOMe compounds () are metabolized via demethylation. The target compound’s chloro and methyl groups may slow oxidative metabolism compared to methoxy derivatives .

Biological Activity

N-(2-Chloro-5-methylbenzyl)ethanamine, a compound belonging to the class of substituted ethanamines, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a methyl group on the benzyl ring. These substituents can significantly influence its interaction with biological targets. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the chlorine and methyl groups enhances its binding affinity and specificity towards various molecular targets. Notably, it has been shown to interact with serotonin receptors, particularly the 5-HT2 receptor subtypes, which are implicated in various neurological processes.

Binding Affinity

Studies have indicated that compounds with similar structures exhibit varying affinities for 5-HT2A and 5-HT2C receptors. For instance, some derivatives have shown affinities in the nanomolar range for these receptors, suggesting potential psychoactive properties .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Clinical Observations : In a clinical setting, exposure to structurally similar compounds has been linked to severe physiological responses such as tachycardia and hypertension, highlighting the need for careful monitoring when evaluating similar substances .

- In Vitro Studies : Research involving this compound derivatives demonstrated significant cytotoxicity against human leukemia cell lines, suggesting potential therapeutic applications in oncology .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. These investigations reveal that modifications to the core structure can lead to enhanced biological activity:

- Cytotoxicity Assays : Compounds derived from this compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating a promising avenue for drug development .

- Mechanistic Insights : Flow cytometry analyses have shown that certain derivatives can arrest the cell cycle at specific phases, further elucidating their mechanism of action against cancer cells .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of N-(2-Chloro-5-methylbenzyl)ethanamine?

- Answer : Synthesis can be optimized via reductive amination between 2-chloro-5-methylbenzaldehyde and ethanamine, followed by purification via column chromatography. Critical parameters include pH control during the reaction (maintain ~8–9 using NaBH₄ or NaBH�CN) and inert atmosphere to prevent oxidation. Post-synthesis, validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. How can researchers characterize the structural stability of this compound under varying conditions?

- Answer : Stability studies should include:

- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via LC-MS.

- Humidity tests : Store at 75% relative humidity for 14 days; analyze hydrolytic byproducts using FT-IR and GC-MS .

Q. What receptor-binding assays are suitable for evaluating this compound’s activity?

- Answer : Use radioligand displacement assays targeting serotonin receptors (e.g., 5-HT₂A/2C) due to structural similarities to controlled phenethylamine derivatives. For example:

- Incubate with [³H]Ketanserin (5-HT₂A) or [³H]Mesulergine (5-HT₂C) in HEK293 cells expressing human receptors.

- Calculate binding affinity (pKi) via nonlinear regression analysis of competition curves .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in vitro?

- Answer :

- Hepatocyte incubation : Use primary human hepatocytes (2–4 hr incubation, 37°C) with LC-HRMS (Q-TOF) for metabolite identification.

- Phase I metabolism : Monitor N-dealkylation (cleavage of benzyl-ethanamine bond) and hydroxylation at the methyl or chloro substituents.

- Phase II metabolism : Screen for glucuronidation/sulfation using UDPGA/PAPS cofactors .

Q. What in vivo models are appropriate for assessing neurochemical effects of this compound?

- Answer :

- Zebrafish (Danio rerio) : Evaluate locomotor activity (e.g., distance swam in open-field test) and neurotransmitter levels (dopamine, serotonin) via HPLC-ECD post-exposure.

- Rodent models : Microdialysis in freely moving rats to measure extracellular 5-HT in prefrontal cortex after administration .

Q. How can researchers resolve contradictions in binding affinity data across studies?

- Answer : Contradictions may arise from:

- Receptor isoform variability : Compare results across species (human vs. rat 5-HT₂A).

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and membrane preparation methods.

- Orthosteric vs. allosteric binding : Perform Schild analysis or use β-arrestin recruitment assays (e.g., BRET) to differentiate mechanisms .

Q. What computational strategies predict the SAR of halogen-substituted benzyl-ethanamine derivatives?

- Answer :

- Molecular docking : Use AutoDock Vina with 5-HT₂A crystal structures (PDB: 6A93) to analyze halogen interactions (e.g., chloro vs. bromo substituents).

- QSAR models : Train on datasets of pEC50 values for analogs (e.g., 25B-NBOMe, 25C-NBOMe) to predict substituent effects on potency .

Methodological Challenges & Solutions

Q. How can crystallization challenges for X-ray analysis of this compound derivatives be addressed?

- Answer :

- Solvent selection : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C.

- Synchrotron radiation : For unstable crystals, collect high-resolution data at cryogenic temperatures (100 K) with a microfocus beamline .

Q. What strategies ensure compliance with regulatory guidelines when studying controlled substance analogs?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.